![molecular formula C16H14ClF2N3O3 B5102334 2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5102334.png)
2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide, also known as MLN4924, is a small molecule inhibitor that has shown promise in cancer treatment. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE) and has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide inhibits the NEDD8-activating enzyme, which is involved in the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like protein that is involved in the regulation of the cell cycle. Inhibition of the NEDD8-activating enzyme by 2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide leads to the accumulation of the NEDD8 protein, which in turn leads to the activation of the Cullin-RING ubiquitin ligases (CRLs). Activation of the CRLs leads to the degradation of various proteins involved in the regulation of the cell cycle, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide has been shown to induce apoptosis in cancer cells by inhibiting the NEDD8-activating enzyme. 2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Inhibition of angiogenesis is an important aspect of cancer treatment, as it can prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide is its potency as a NAE inhibitor. 2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide has been shown to be highly effective in inhibiting the NEDD8-activating enzyme, making it a valuable tool for studying the role of NEDD8 in the regulation of the cell cycle. One limitation of 2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide is its specificity for NAE. 2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide has been shown to have minimal activity against other enzymes, which limits its utility in studying other aspects of the cell cycle.
Zukünftige Richtungen
For 2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide include the development of more specific NAE inhibitors, as well as the identification of biomarkers that can predict response to 2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide treatment. In addition, 2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide may have potential applications in other areas of research, such as the study of the immune system and the regulation of protein degradation.
Synthesemethoden
The synthesis of 2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide involves a multi-step process that begins with the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 3-aminopropylamine. The resulting product is then reacted with sodium nitrite to form the nitrophenyl derivative. The final step involves the reaction of the nitrophenyl derivative with NEDD8-activating enzyme to form 2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide has been extensively studied in preclinical models and has shown promise in the treatment of various types of cancer, including breast, lung, and prostate cancer. 2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide has been shown to induce apoptosis in cancer cells by inhibiting the NEDD8-activating enzyme, which is involved in the regulation of the cell cycle. 2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-chloro-4,5-difluoro-N-[3-(4-nitroanilino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2N3O3/c17-13-9-15(19)14(18)8-12(13)16(23)21-7-1-6-20-10-2-4-11(5-3-10)22(24)25/h2-5,8-9,20H,1,6-7H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLLMQIQQIJCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCCNC(=O)C2=CC(=C(C=C2Cl)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

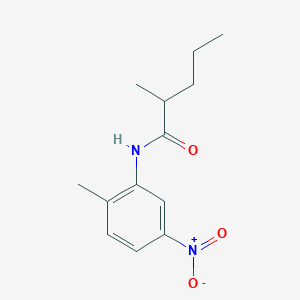
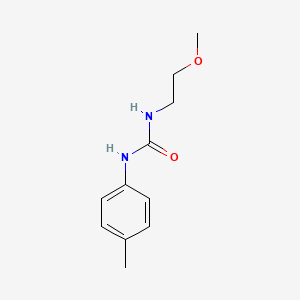
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5102274.png)
![ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5102279.png)
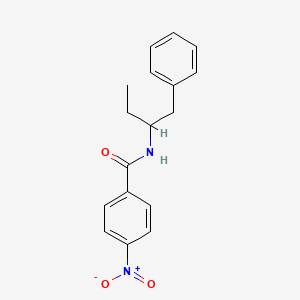
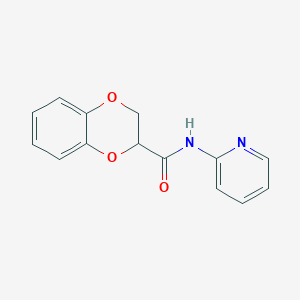
![4-[(4-methyl-1-phthalazinyl)amino]phenol](/img/structure/B5102303.png)
![N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5102315.png)
![2-ethyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5102320.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5102328.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5102353.png)
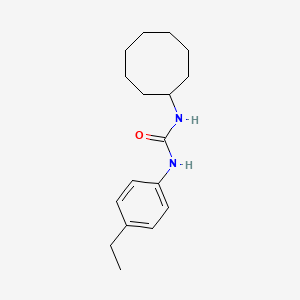
![6-amino-3,4-diphenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5102366.png)
![2-(allylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5102368.png)